N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
Description
N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropylpyrazole moiety at the N1 position and a 5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide group at the 4-position. Its structural complexity arises from the integration of multiple aromatic and aliphatic rings, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOERVDTHOTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include cyclopropylamine, pyrazole derivatives, piperidine, pyridine, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound often differ in substituents on the piperidine ring or the oxazole/pyrazole systems. Below, we compare it with N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (reported in ), highlighting key differences and their implications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Piperidine Substituent: The target compound’s 5-cyclopropylpyrazole group introduces a rigid, planar heterocycle, which may improve binding specificity through π-π interactions or hydrogen bonding with biological targets.
Oxazole Substituent :
- Replacing cyclopropyl () with pyridin-3-yl in the target compound enhances aromaticity and polarity. This substitution likely improves aqueous solubility and introduces additional hydrogen-bonding capacity, which could enhance target affinity or pharmacokinetic profiles.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~401 vs. 311 g/mol) and aromaticity may reduce membrane permeability compared to the compound. However, this trade-off could be offset by improved target engagement in hydrophilic environments.
Research Implications
- Pharmacological Potential: The pyridinyl and pyrazolyl groups in the target compound suggest suitability for kinase or GPCR modulation, whereas the chloroacetyl group in ’s compound may limit its therapeutic applicability due to nonspecific alkylation .
- Synthetic Feasibility : The cyclopropane and pyrazole synthesis steps in the target compound may require specialized methodologies, increasing synthetic complexity compared to the chloroacetyl derivative.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of oxazole derivatives and features a complex structure that includes a pyrazole moiety, piperidine ring, and pyridine component. The molecular formula is with a molecular weight of 349.4 g/mol. Its unique structure may confer specific interactions with biological targets.
The primary target of this compound is the p21-activated kinase 4 (PAK4) . Inhibition of PAK4 has significant implications for various cellular processes:
- Cell Growth Inhibition : The compound inhibits PAK4 activity, leading to reduced cell proliferation.
- Promotion of Apoptosis : It induces apoptosis in cancer cells by activating pathways involving p53 and caspase-3 cleavage, which are critical for programmed cell death .
- Cytoskeletal Regulation : The interaction with PAK4 affects the cytoskeleton, influencing cell shape and motility.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via p53 activation | |
| HeLa | 2.41 | Disrupts cell cycle at G0-G1 phase | |
| PANC-1 | 0.75 | Selective inhibition against cancerous cells |
These results indicate that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells at higher concentrations.
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor:
- Carbonic Anhydrases : It has been tested against human carbonic anhydrases (hCA I, II, IX, XII), demonstrating selective inhibition at nanomolar concentrations .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable bioavailability characteristics due to its ability to interact effectively with target proteins like PAK4. The inhibition of PAK4 is linked to significant alterations in signaling pathways regulated by Rho family GTPases such as Rac and Cdc42, which are involved in cellular growth and survival.
Case Studies
Several case studies have focused on the therapeutic implications of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to increased levels of p53 and activation of apoptotic pathways through caspase activation .
- Molecular Docking Studies : Research employing molecular docking techniques indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to established drugs like Tamoxifen .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including cyclization and coupling of oxazole and pyrazole intermediates. Key parameters include:
- Catalysts/Solvents : Use of K₂CO₃ in DMF for nucleophilic substitutions (e.g., alkylation of pyrazole-thiol derivatives) .
- Temperature Control : Room temperature for initial substitutions, followed by reflux for cyclization .
- Purification : Column chromatography or crystallization to isolate intermediates and final products .
Q. How can structural characterization be systematically performed for this compound?
Utilize a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on pyrazole, oxazole, and piperidine rings .
- Mass Spectrometry : LC-MS for molecular weight validation and impurity profiling .
- Elemental Analysis : To verify purity and stoichiometry .
Q. What methodologies are recommended for initial biological activity screening?
- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or receptor-binding assays) using purified targets relevant to the compound’s heterocyclic motifs .
- Cellular Models : Cytotoxicity or anti-proliferative assays in cancer cell lines, given the prevalence of pyrazole-oxazole hybrids in oncology research .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent Variation : Modify cyclopropyl (pyrazole), pyridinyl (oxazole), or piperidine groups to assess effects on target binding. For example:
- Replace cyclopropyl with bulkier groups (e.g., 3,5-dimethylisoxazole) to enhance hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., nitro) on the pyridine ring to modulate electronic properties .
- Bioisosteric Replacement : Substitute oxazole with 1,2,4-oxadiazole to improve metabolic stability .
Q. What computational strategies are effective for predicting molecular interactions?
- Molecular Docking : Use programs like AutoDock Vina to model binding poses with target proteins (e.g., kinases), leveraging crystallographic data from related compounds .
- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100+ ns trajectories to identify critical interaction residues .
Q. How should contradictory data in synthetic yields or biological activity be resolved?
- Reproducibility Checks : Standardize reaction conditions (e.g., solvent degassing in cross-coupling reactions to avoid side products) .
- Counter-Screening : Validate biological activity in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to rule out false positives .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Degradation Pathways : Hydrolysis of the carboxamide group under acidic/basic conditions; monitor via accelerated stability studies (40°C/75% RH) .
- Storage Recommendations : Lyophilized form at -20°C in inert atmospheres to prevent oxidation of the pyrazole ring .
Q. How can synthetic impurities be identified and controlled?
- Analytical Methods : HPLC-MS for impurity profiling; common impurities include unreacted pyrazole intermediates or over-alkylated byproducts .
- Process Optimization : Use scavenger resins (e.g., polymer-bound K₂CO₃) to trap excess reagents during workup .
Q. What alternative heterocyclic systems could replace the oxazole or pyrazole moieties?
- Oxazole Alternatives : 1,3,4-Thiadiazole for improved metabolic stability .
- Pyrazole Alternatives : Imidazo[1,2-b]pyridazine to enhance π-π stacking with aromatic residues in target proteins .
Q. How can synergistic effects with other pharmacophores be evaluated?
- Hybrid Design : Conjugate with known bioactive scaffolds (e.g., benzimidazole for kinase inhibition) via flexible linkers .
- Combinatorial Screening : Test in combination with standard therapeutics (e.g., cisplatin in cancer models) to identify additive or synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
